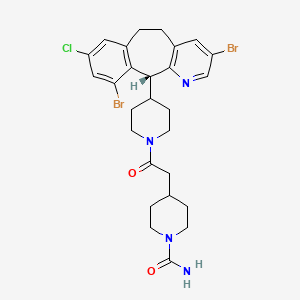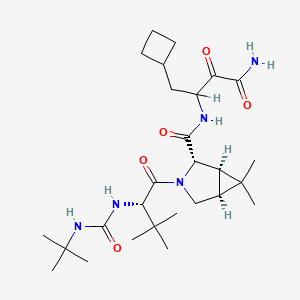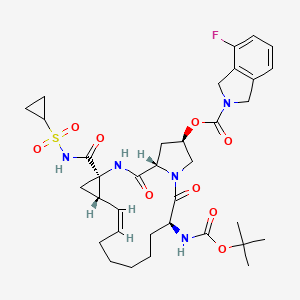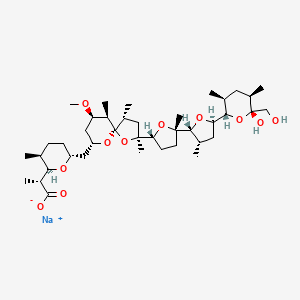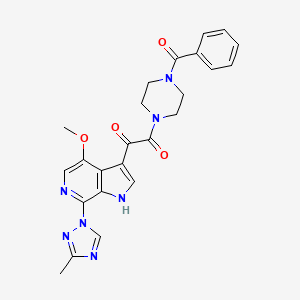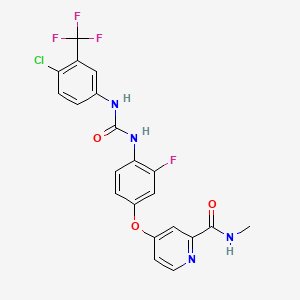
瑞戈非尼
概述
描述
Regorafenib, marketed under the brand name Stivarga, is an oral multi-kinase inhibitor developed by Bayer. It is primarily used as a targeted therapy for various cancers, including metastatic colorectal cancer, advanced gastrointestinal stromal tumors, and hepatocellular carcinoma . Regorafenib works by inhibiting multiple protein kinases involved in tumor growth, angiogenesis, and the maintenance of the tumor microenvironment .
科学研究应用
Regorafenib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Regorafenib serves as a model compound for studying multi-kinase inhibitors and their chemical properties
Biology: It is used to investigate the biological pathways involved in cancer progression and angiogenesis
Medicine: Regorafenib is extensively studied in clinical trials for its efficacy in treating various cancers, including colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma
Industry: The pharmaceutical industry utilizes regorafenib in the development of new cancer therapies and drug formulations
作用机制
Target of Action
Regorafenib is an oral multi-kinase inhibitor that targets a variety of proteins involved in tumor growth and progression . Its primary targets include angiogenic kinases (VEGFR1-3, TIE2), stromal kinases (PDGFR-β, FGFR), and oncogenic receptor tyrosine kinases (KIT, RET, and RAF) . These targets play crucial roles in various cellular functions and pathological processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .
Mode of Action
Regorafenib interacts with its targets by inhibiting their kinase activity, which disrupts the signaling pathways they are involved in . This inhibition results in the suppression of tumor cell proliferation, angiogenesis (the formation of new blood vessels), and the maintenance of the tumor microenvironment .
Biochemical Pathways
Regorafenib affects several biochemical pathways due to its multi-kinase inhibition. One of the key pathways is the PI3K/AKT signaling pathway, which is involved in cell survival and growth . Another significant pathway is the pentose phosphate pathway (PPP), which is crucial for cellular antioxidant defense and nucleotide synthesis . Regorafenib’s inhibition of these pathways disrupts the normal functioning of cancer cells, leading to their death .
Pharmacokinetics
The standard dose of Regorafenib is 160 mg taken orally once daily . It has a mean relative bioavailability of 69% . Regorafenib undergoes enterohepatic circulation, which means it is reabsorbed from the intestines and returned to the liver after being secreted into the bile . This process results in multiple plasma concentration peaks observed across the 24-hour dosing interval .
Result of Action
Regorafenib’s action results in significant molecular and cellular effects. It reduces the viability and proliferation of tumor cells . It also induces the expression of damage-associated molecular patterns, which can stimulate an immune response against the tumor . Furthermore, it has been found to regulate the cell cycle arrest in hepatocellular carcinoma (HCC) cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Regorafenib. For instance, genetic factors, such as mutations in the genes of the targeted kinases, can affect the drug’s efficacy . Additionally, the tumor microenvironment, which includes factors like hypoxia, acidity, and the presence of various immune cells, can also influence the drug’s action . Understanding these factors is crucial for optimizing the use of Regorafenib in cancer treatment.
生化分析
Biochemical Properties
Regorafenib, or its major human active metabolites M-2 and M-5, inhibits the activity of various kinases involved in normal cellular functions and pathologic processes, such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment . These kinases include RET, VEGFR 1-3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E, SAPK2, PTK5, and Abl .
Cellular Effects
Regorafenib has shown to have significant effects on various types of cells and cellular processes. For instance, in hepatocellular carcinoma (HCC), regorafenib resistance has been linked to the pentose phosphate pathway (PPP), with increased Glucose-6-phosphate dehydrogenase (G6PD) enzyme activity, NADPH level, and NADPH/NADP+ ratio observed in regorafenib-resistant cells .
Molecular Mechanism
Regorafenib exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the activity of various kinases, which can lead to changes in cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
It is known that Regorafenib undergoes enterohepatic circulation with multiple plasma concentration peaks observed across the 24-hour dosing interval .
Dosage Effects in Animal Models
It is known that Regorafenib is highly bound (99.5%) to human plasma proteins and metabolized by CYP3A4 and UGT1A9 .
Metabolic Pathways
Regorafenib is involved in various metabolic pathways. For instance, in hepatocellular carcinoma (HCC) cells, Regorafenib resistance has been linked to the pentose phosphate pathway (PPP), a metabolic pathway that generates NADPH and pentoses .
Transport and Distribution
Regorafenib is transported and distributed within cells and tissues through various mechanisms. It is known to undergo enterohepatic circulation .
Subcellular Localization
It is known that Regorafenib is highly bound (99.5%) to human plasma proteins .
准备方法
Synthetic Routes and Reaction Conditions: Regorafenib is synthesized through a multi-step process involving the formation of a diphenylurea core structure. The synthesis begins with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with 4-(4-aminopyridin-2-yl)phenol to form the intermediate compound. This intermediate is then subjected to further reactions, including fluorination and cyclization, to yield regorafenib .
Industrial Production Methods: Industrial production of regorafenib involves optimizing the synthetic route to ensure high yield and purity. The process typically includes steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Regorafenib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and deactivation in the body .
Common Reagents and Conditions:
Oxidation: Regorafenib is metabolized by cytochrome P450 enzymes, primarily CYP3A4, leading to the formation of active metabolites such as M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl)
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions are involved in the synthesis and modification of regorafenib’s chemical structure
Major Products Formed: The major products formed from these reactions include the active metabolites M-2 and M-5, which retain pharmacological activity similar to the parent compound .
相似化合物的比较
Sorafenib: Another multi-kinase inhibitor used for treating hepatocellular carcinoma and renal cell carcinoma
Sunitinib: Used for treating renal cell carcinoma and gastrointestinal stromal tumors
Pazopanib: Primarily used for treating renal cell carcinoma and soft tissue sarcoma
Uniqueness of Regorafenib: Regorafenib’s uniqueness lies in its broad spectrum of kinase inhibition and its efficacy in treating multiple cancer types, including those resistant to other therapies .
属性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHKPVJBJVTLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226441 | |
| Record name | Regorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Regorafenib is a small molecule inhibitor of multiple membrane-bound and intracellular kinases involved in normal cellular functions and in pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. In in vitro biochemical or cellular assays, regorafenib or its major human active metabolites M-2 and M-5 inhibited the activity of RET, VEGFR1, VEGFR2, VEGFR3, KIT, PDGFR-alpha, PDGFR-beta, FGFR1, FGFR2, TIE2, DDR2, TrkA, Eph2A, RAF-1, BRAF, BRAFV600E , SAPK2, PTK5, and Abl at concentrations of regorafenib that have been achieved clinically. In in vivo models, regorafenib demonstrated anti-angiogenic activity in a rat tumor model, and inhibition of tumor growth as well as anti-metastatic activity in several mouse xenograft models including some for human colorectal carcinoma. | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
755037-03-7, 1019206-88-2 | |
| Record name | Regorafenib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=755037-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Regorafenib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755037037 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Regorafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08896 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Regorafenib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60226441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Regorafenib hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | REGORAFENIB ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24T2A1DOYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
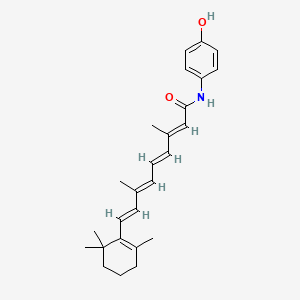



![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
